REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1.[Cu][C:12]#[N:13].[C-]#N.[K+]>CN(C=O)C>[C:12]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1)#[N:13] |f:2.3|
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper (I) cyanide
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×60 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with 150 mL each of water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dark solution was dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting colorless solution concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solid was recrystallized from MeOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(SC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |